molecular formula C12H6BrClO B13647238 3-Bromo-7-chlorodibenzo[b,d]furan

3-Bromo-7-chlorodibenzo[b,d]furan

Cat. No.: B13647238
M. Wt: 281.53 g/mol
InChI Key: ZPZKLVBUXHZVAC-UHFFFAOYSA-N
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Description

3-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 3 and 7 are replaced by bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as a luminescent material for electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions to achieve selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-7-chlorodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In electronic devices, its luminescent properties are exploited to enhance device performance .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chlorodibenzofuran
  • 3-Chloro-7-bromodibenzofuran
  • 3,7-Dibromodibenzofuran
  • 3,7-Dichlorodibenzofuran

Uniqueness

3-Bromo-7-chlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and electronic materials .

Biological Activity

3-Bromo-7-chlorodibenzo[b,d]furan is an organic compound characterized by a dibenzo[b,d]furan core with bromine and chlorine substituents. Its molecular formula is C12_{12}H7_{7}BrClO, with a molecular weight of approximately 281.53 g/mol. This compound is of significant interest due to its potential biological activity, particularly its interactions with various biological systems, which can influence metabolic processes and toxicity profiles.

The biological activity of this compound primarily arises from its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolic processing of xenobiotics, leading to the formation of reactive intermediates that can impact cellular signaling pathways and gene expression. This interaction suggests that the compound may modulate metabolic processes significantly, which is critical in understanding its pharmacological and toxicological implications.

Biological Activity Overview

  • Enzyme Interaction :
    • The compound has been shown to bind to cytochrome P450 enzymes, which are vital for drug metabolism.
    • This binding can alter the activity of these enzymes, potentially affecting the metabolism of other drugs and xenobiotics.
  • Toxicological Implications :
    • Similar compounds have been associated with toxic effects, particularly in the context of mixed halogenated dioxins and dibenzofurans.
    • Studies indicate that compounds like this compound may exhibit toxicity comparable to well-known dioxins such as 2,3,7,8-TCDD .

Comparative Analysis

The unique combination of bromine and chlorine substituents in this compound imparts distinct chemical properties compared to structurally similar compounds. The following table summarizes key differences among related compounds:

Compound NameStructural FeaturesUnique Aspects
This compound Bromine at position 3, chlorine at position 7Specific halogenation pattern enhances reactivity
1-Bromo-4-chlorodibenzo[b,d]furanBromine at position 1, chlorine at position 4Different substitution pattern affecting reactivity
2-Bromo-7-chlorodibenzo[b,d]furanBromine at position 2, chlorine at position 7Similar halogenation but different positions
1-Bromo-3-chlorodibenzo[b,d]furanBromine at position 1, chlorine at position 3Varies in reactivity due to different halogen positions
2,3-Dibromo-1-chlorodibenzo[b,d]furanTwo bromines at positions 2 and 3Increased halogenation enhances reactivity

Case Studies and Research Findings

Research has documented the biological effects of similar dibenzo compounds on various biological systems. For instance:

  • Toxicity Studies : Mixed halogenated dioxins have shown potent toxicity in animal studies, suggesting that compounds like this compound may pose similar risks. The relative potency data indicates that these compounds could be equi-potent or even exceed the potency of known dioxins .
  • Environmental Impact : Studies have indicated that mixed brominated and chlorinated dioxins are prevalent in certain food matrices such as fish and shellfish. This raises concerns about bioaccumulation and potential human exposure through dietary sources .

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

3-bromo-7-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

ZPZKLVBUXHZVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Br

Origin of Product

United States

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